Cas no 1246034-15-0 (2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine)

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine
- PB40060
- SCHEMBL113146
- PS-16093
- AKOS023601193
- 1246034-15-0
- SY321619
- D96591
- MFCD26728261
- Pyrimidine, 2,4-dichloro-6-(1,1-difluoroethyl)-
-
- インチ: 1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3
- InChIKey: AZYZNBTXZQNJGY-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(C(F)(F)C)=CC(Cl)=N1
計算された属性
- せいみつぶんしりょう: 211.9719598g/mol
- どういたいしつりょう: 211.9719598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- 密度みつど: 1.475±0.06 g/cm3(Predicted)
- ふってん: 244.5±35.0 °C(Predicted)
- 酸性度係数(pKa): -4.96±0.32(Predicted)
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM617542-250mg |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 95%+ | 250mg |
$396 | 2023-02-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH064-500MG |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 500MG |
¥ 3,630.00 | 2023-03-31 | |
eNovation Chemicals LLC | Y1053104-250MG |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 250mg |
$410 | 2024-07-21 | |
eNovation Chemicals LLC | Y1053104-100mg |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 100mg |
$255 | 2025-02-20 | |
eNovation Chemicals LLC | Y1053104-1g |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 1g |
$1020 | 2025-02-20 | |
1PlusChem | 1P00MYWA-250mg |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 95% | 250mg |
$380.00 | 2024-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1693591-1g |
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 98% | 1g |
¥11355.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH064-1g |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 1g |
¥5439.0 | 2024-04-25 | |
abcr | AB571657-500mg |
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine; . |
1246034-15-0 | 500mg |
€887.20 | 2024-04-20 | ||
Ambeed | A1382341-500mg |
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 500mg |
$780.0 | 2024-04-25 |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shachi Mittal Analyst, 2019,144, 2635-2642
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidineに関する追加情報
Professional Introduction to 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine (CAS No. 1246034-15-0)
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine, identified by its CAS number 1246034-15-0, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and difluoroethyl substituents imparts distinct electronic and steric properties, which are critical for its utility in medicinal chemistry.
The compound's molecular structure, characterized by a pyrimidine core substituted with two chlorine atoms at the 2 and 4 positions and a 1,1-difluoroethyl group at the 6 position, contributes to its reactivity and potential applications. Pyrimidine derivatives are well-known for their role in drug development, particularly in the synthesis of antiviral, anticancer, and antimicrobial agents. The specific substitution pattern of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine enhances its compatibility with various functional groups, facilitating the construction of complex pharmacophores.
Recent advancements in synthetic methodologies have highlighted the importance of such halogenated pyrimidines in drug discovery. The chlorine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the difluoroethyl group can influence metabolic stability and binding affinity. This dual functionality makes 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine a versatile building block for medicinal chemists.
In the context of contemporary research, this compound has been explored in the development of novel therapeutic agents. For instance, studies have demonstrated its potential in designing inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The pyrimidine scaffold is particularly relevant in antiviral research, where modifications at the 2,4 positions can enhance interactions with viral proteases or polymerases.
The introduction of fluorine atoms into the molecule not only affects its electronic properties but also contributes to its pharmacokinetic profile. Fluorinated compounds often exhibit improved bioavailability and resistance to degradation by metabolic enzymes. This characteristic is particularly advantageous in drug design, where maintaining stability throughout biological processes is crucial.
The synthesis of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies align with modern pharmaceutical manufacturing standards, ensuring that the compound meets stringent quality requirements for further applications.
One notable application of this compound is in the synthesis of kinase inhibitors, which are widely used in oncology treatments. The pyrimidine core is a common motif in kinase inhibitors due to its ability to bind to ATP pockets on the enzyme surface. By incorporating halogenated substituents like chlorine and difluoroethyl groups, researchers can fine-tune the binding interactions and improve therapeutic efficacy.
The growing interest in fluorinated pyrimidines has also led to investigations into their role in photodynamic therapy (PDT). Certain derivatives of this compound have shown promise as photosensitizers when activated by specific wavelengths of light. This dual functionality—both as a synthetic intermediate and a potential therapeutic agent—underscores the versatility of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine.
Evaluation of this compound's biological activity has revealed promising results in preclinical studies. Its interaction with biological targets suggests potential therapeutic benefits across multiple disease areas. The combination of structural features—chloro substituents for reactivity and difluoroethyl groups for metabolic stability—makes it an attractive candidate for further development.
The chemical properties of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine also make it suitable for use in material science applications beyond pharmaceuticals. For example, its ability to undergo selective functionalization allows for the creation of novel polymers or coatings with tailored properties. These applications highlight the broad utility of halogenated pyrimidines in industrial chemistry.
In conclusion, 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine (CAS No. 1246034-15-0) is a multifaceted compound with significant potential in pharmaceutical and material science research. Its unique structural features enable diverse applications ranging from drug development to advanced material formulations. As research continues to uncover new synthetic methods and biological functions, this compound is poised to play an increasingly important role in scientific innovation.
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